Cas no 2227672-64-0 (rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid)

rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
- 2227672-64-0
- EN300-1813535
-
- インチ: 1S/C9H12N2O2/c1-9(2)6(7(9)8(12)13)5-3-10-11-4-5/h3-4,6-7H,1-2H3,(H,10,11)(H,12,13)/t6-,7+/m1/s1
- InChIKey: MNNZHJWQOHAECK-RQJHMYQMSA-N
- ほほえんだ: OC([C@@H]1[C@@H](C2C=NNC=2)C1(C)C)=O
計算された属性
- せいみつぶんしりょう: 180.089877630g/mol
- どういたいしつりょう: 180.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 66Ų
rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1813535-0.1g |
rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid |
2227672-64-0 | 0.1g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1813535-0.05g |
rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid |
2227672-64-0 | 0.05g |
$1296.0 | 2023-09-19 | ||
Enamine | EN300-1813535-0.5g |
rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid |
2227672-64-0 | 0.5g |
$1482.0 | 2023-09-19 | ||
Enamine | EN300-1813535-0.25g |
rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid |
2227672-64-0 | 0.25g |
$1420.0 | 2023-09-19 | ||
Enamine | EN300-1813535-1g |
rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid |
2227672-64-0 | 1g |
$1543.0 | 2023-09-19 | ||
Enamine | EN300-1813535-5.0g |
rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid |
2227672-64-0 | 5g |
$4475.0 | 2023-06-02 | ||
Enamine | EN300-1813535-10.0g |
rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid |
2227672-64-0 | 10g |
$6635.0 | 2023-06-02 | ||
Enamine | EN300-1813535-1.0g |
rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid |
2227672-64-0 | 1g |
$1543.0 | 2023-06-02 | ||
Enamine | EN300-1813535-2.5g |
rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid |
2227672-64-0 | 2.5g |
$3025.0 | 2023-09-19 | ||
Enamine | EN300-1813535-10g |
rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid |
2227672-64-0 | 10g |
$6635.0 | 2023-09-19 |
rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid 関連文献
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acidに関する追加情報
Introduction to rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid (CAS No. 2227672-64-0)
rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2227672-64-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the cyclopropanecarboxylic acid class, characterized by its three-membered cyclopropane ring substituent, which imparts unique steric and electronic properties. The presence of a pyrazole moiety at the 3-position further enhances its structural complexity and potential biological activity.
The stereochemistry of rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid is crucial to its pharmacological profile. The (1R,3R) configuration ensures a specific spatial arrangement of functional groups, which can influence binding affinity and metabolic stability. This stereochemical purity is often a critical factor in drug design, as even minor deviations can lead to significant differences in efficacy and safety.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug development. The pyrazole scaffold is particularly noteworthy due to its versatility and prevalence in bioactive molecules. Pyrazoles exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. By incorporating a pyrazole group into a cyclopropanecarboxylic acid framework, researchers aim to exploit these pharmacological benefits while introducing novel structural motifs.
The synthesis of rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid represents a challenge that requires precise synthetic methodologies. The cyclopropane ring is known for its strain energy, which can be harnessed to facilitate reactions but also poses challenges in terms of regioselectivity and stereoselectivity. Modern synthetic approaches often employ transition metal-catalyzed reactions or organocatalytic strategies to achieve the desired product with high enantioselectivity.
In the context of drug discovery, rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid has been explored as a potential intermediate in the development of novel therapeutic agents. The cyclopropanecarboxylic acid moiety can serve as a pharmacophore or be further functionalized to introduce additional biological activity. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors or as modulators of G protein-coupled receptors (GPCRs).
One of the most compelling aspects of this compound is its potential to serve as a building block for more complex molecules. The combination of the cyclopropane ring and the pyrazole scaffold provides a versatile platform for structure-based drug design. Computational modeling and high-throughput screening have been employed to identify derivatives with enhanced binding affinity and selectivity for target proteins.
The pharmacokinetic properties of rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid are also of considerable interest. The bulky cyclopropane ring can influence solubility and metabolic clearance rates, while the pyrazole group may affect binding interactions with biological targets. Understanding these properties is essential for optimizing drug candidates and predicting their behavior in vivo.
Recent studies have demonstrated the utility of this compound in preclinical models. For example, researchers have investigated its effects on enzymatic pathways relevant to cancer progression or inflammation. The ability to modulate these pathways could lead to the development of novel therapeutics with improved efficacy and reduced side effects compared to existing treatments.
The synthetic methodologies used to prepare rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid have evolved significantly over the past decade. Advances in catalysis and asymmetric synthesis have made it possible to produce complex molecules with greater efficiency and precision. These improvements have not only facilitated the preparation of this compound but also opened up new avenues for exploring its derivatives.
In conclusion, rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid (CAS No. 2227672-64-0) represents an intriguing example of how structural complexity can be leveraged to develop novel bioactive molecules. Its unique combination of a cyclopropanecarboxylic acid moiety and a pyrazole scaffold makes it a valuable scaffold for drug discovery efforts. As research continues in this area, it is likely that new applications and derivatives will emerge, further solidifying its importance in pharmaceutical chemistry.
2227672-64-0 (rac-(1R,3R)-2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid) 関連製品
- 2097966-07-7(3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid)
- 14502-46-6(12-Tridecynoic acid)
- 1873171-84-6(3-[5-(trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol)
- 1311313-85-5(5-(Pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one)
- 2034469-07-1(1-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one)
- 871909-85-2(N-(E)-(2-Chloro-5-nitrophenyl)methylidenemethanamine)
- 1454690-74-4(4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride)
- 2694744-77-7(2-Butanamine, 3-fluoro-, hydrochloride (1:1))
- 29109-77-1(Acetamide,N-1,2-benzisothiazol-3-yl-)
- 3419-32-7(Ethyl 6-Methyl-2-oxo-3-cyclohexene-1-carboxylate)



